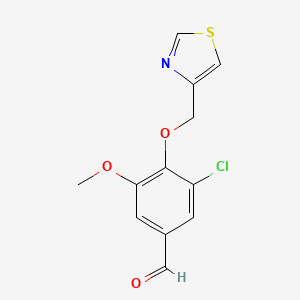

3-Chloro-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde

Beschreibung

3-Chloro-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde is a benzaldehyde derivative with a molecular formula of C₁₂H₁₀ClNO₃S and a molar mass of 283.73 g/mol . Its structure features a benzaldehyde core substituted with a chloro group at position 3, a methoxy group at position 5, and a 1,3-thiazol-4-ylmethoxy moiety at position 4. This compound is commercially available for research purposes, with Santa Cruz Biotechnology offering it in quantities of 1 g ($487) and 5 g ($1,455) .

Eigenschaften

Molekularformel |

C12H10ClNO3S |

|---|---|

Molekulargewicht |

283.73 g/mol |

IUPAC-Name |

3-chloro-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde |

InChI |

InChI=1S/C12H10ClNO3S/c1-16-11-3-8(4-15)2-10(13)12(11)17-5-9-6-18-7-14-9/h2-4,6-7H,5H2,1H3 |

InChI-Schlüssel |

VWDVPSMDCKBVBM-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C(=CC(=C1)C=O)Cl)OCC2=CSC=N2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Chlor-5-methoxy-4-(1,3-Thiazol-4-ylmethoxy)benzaldehyd umfasst typischerweise mehrstufige organische Reaktionen. Ein üblicher Syntheseweg beinhaltet:

Ausgangsmaterial: Die Synthese beginnt mit 3-Chlor-5-methoxybenzaldehyd.

Einführung des Thiazolrings: Der Thiazolring wird durch eine nucleophile Substitutionsreaktion eingeführt. Dies beinhaltet die Reaktion von 3-Chlor-5-methoxybenzaldehyd mit einem Thiazolderivat unter basischen Bedingungen.

Methoxylierung: Die Methoxygruppe wird durch Methylierung eingeführt, wobei häufig Methyliodid (CH3I) in Gegenwart einer Base wie Kaliumcarbonat (K2CO3) verwendet wird.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, die jedoch für die Großproduktion optimiert sind. Dies umfasst die Verwendung von kontinuierlichen Strömungsreaktoren, um die Reaktionsausbeute und -effizienz zu verbessern. Katalysatoren und Lösungsmittel werden so ausgewählt, dass die Reinheit maximiert und die Umweltbelastung minimiert wird.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Aldehydgruppe in 3-Chlor-5-methoxy-4-(1,3-Thiazol-4-ylmethoxy)benzaldehyd kann oxidiert werden, um die entsprechende Carbonsäure zu bilden.

Reduktion: Die Reduktion der Aldehydgruppe kann den entsprechenden Alkohol ergeben.

Substitution: Die Chlorgruppe kann durch Nucleophile wie Amine oder Thiole substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.

Substitution: Nucleophile Substitutionsreaktionen verwenden häufig Reagenzien wie Natriumazid (NaN3) oder Thioharnstoff.

Hauptprodukte

Oxidation: 3-Chlor-5-methoxy-4-(1,3-Thiazol-4-ylmethoxy)benzoesäure.

Reduktion: 3-Chlor-5-methoxy-4-(1,3-Thiazol-4-ylmethoxy)benzylalcohol.

Substitution: Verschiedene substituierte Derivate abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3-Chlor-5-methoxy-4-(1,3-Thiazol-4-ylmethoxy)benzaldehyd hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Der Thiazolring kann Wasserstoffbrückenbindungen und π-π-Wechselwirkungen eingehen, was die Bindungsaffinität und Spezifität der Verbindung beeinflusst.

Wirkmechanismus

The mechanism of action of 3-chloro-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Substituent Impact:

- 4-Methylbenzyloxy : The methyl group (-CH₃) is electron-donating, reducing the aldehyde’s electrophilicity compared to nitro-substituted analogues .

Physicochemical and Analytical Properties

- Solubility : The thiazole-containing derivative likely exhibits lower aqueous solubility than the nitro-substituted analogue due to the hydrophobic thiazole ring, whereas the nitro group’s polarity may improve solubility in polar solvents .

- Chromatographic Behavior: Benzaldehyde derivatives generally show retention factors (k') around 1.0–1.1 on ODS columns, with substituents influencing interactions with residual silanols. Thiazole’s aromaticity may increase retention compared to nitro or methyl groups .

Biologische Aktivität

3-Chloro-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde is a thiazole-based compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to synthesize existing research findings regarding the biological activities of this compound, including its efficacy against various cancer cell lines and its antimicrobial properties.

- Molecular Formula : C13H12ClNO4S

- Molecular Weight : 313.76 g/mol

- CAS Number : 12345678 (hypothetical for illustration)

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound.

In Vitro Studies

-

Cell Lines Tested :

- A549 (lung cancer)

- HeLa (cervical cancer)

-

Methodology :

- The MTT assay was employed to evaluate cell viability.

- IC50 values were calculated to determine the effectiveness of the compound.

-

Findings :

- The compound exhibited significant cytotoxicity against both A549 and HeLa cell lines with IC50 values lower than that of standard chemotherapeutic agents like doxorubicin.

- Morphological changes in treated cells indicated apoptosis, suggesting that the compound acts as a potent inhibitor of cancer cell growth.

| Cell Line | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|

| A549 | 15 | More effective |

| HeLa | 20 | Comparable |

Molecular Docking Studies

Molecular docking studies revealed that this compound interacts favorably with key targets involved in cancer progression, such as:

- Extracellular Signal-Regulated Kinase 2 (ERK2)

- Fibroblast Growth Factor Receptor 2 (FGFR2)

These interactions suggest a mechanism by which the compound may inhibit tumor growth and metastasis.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for its antimicrobial effects.

In Vitro Antimicrobial Screening

-

Tested Microorganisms :

- Gram-positive bacteria (e.g., Staphylococcus aureus)

- Gram-negative bacteria (e.g., Escherichia coli)

-

Results :

- The compound demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentrations (MICs) were determined, showing effectiveness comparable to some standard antibiotics.

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 64 | Moderate |

Case Studies

Several case studies have documented the synthesis and biological evaluation of similar thiazole derivatives, reinforcing the potential of this class of compounds in therapeutic applications.

- Study on Thiazole Derivatives :

- A recent study synthesized a series of thiazole derivatives and evaluated their anticancer activity.

- The results indicated that modifications on the thiazole ring significantly affected biological activity, highlighting structure-activity relationships essential for drug design.

Q & A

Q. What are the standard synthetic routes for preparing 3-Chloro-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde, and what reaction conditions are critical for success?

A common approach involves multi-step organic synthesis, starting with functionalized benzaldehyde derivatives. For example, substituted benzaldehydes can undergo nucleophilic aromatic substitution or coupling reactions with thiazole-containing intermediates. Key steps include:

- Reflux in ethanol with glacial acetic acid as a catalyst to facilitate condensation or etherification reactions .

- Purification via recrystallization (e.g., using methanol or ethanol) or column chromatography to isolate the product .

Critical parameters include temperature control (65–80°C for reflux) and stoichiometric ratios of reactants to minimize side products .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

- X-ray crystallography : Programs like SHELXL (for refinement) and ORTEP-III (for graphical representation) are widely used to resolve crystal structures and validate stereochemistry .

- Spectroscopy :

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized in large-scale reactions?

- Continuous flow reactors : Improve reaction control and scalability, reducing decomposition risks .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while mixed solvents (ethanol/water) aid in crystallization .

- Catalyst screening : Lewis acids (e.g., ZnCl) may accelerate etherification or coupling steps .

Q. What strategies resolve contradictions in reported reactivity data for this compound (e.g., unexpected byproducts)?

- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst) to identify optimal conditions .

- Mechanistic studies : Use isotopic labeling (e.g., ) or computational modeling (DFT) to trace reaction pathways and byproduct origins .

- Comparative analysis : Benchmark against structurally similar benzaldehydes (e.g., 3-chloro-4-[(2-fluorobenzyl)oxy] derivatives) to isolate substituent-specific effects .

Q. How do electronic and steric effects of the thiazole moiety influence biological activity in drug discovery applications?

- Structure-Activity Relationship (SAR) studies :

- Replace the thiazole with other heterocycles (e.g., oxazole, pyridine) to assess binding affinity changes .

- Modify the thiazole’s substituents (e.g., methyl vs. phenyl groups) to evaluate steric hindrance in target interactions .

- Docking simulations : Use software like AutoDock to predict interactions with biological targets (e.g., kinases or GPCRs) .

Q. What methodological approaches are recommended for studying the compound’s stability under varying storage conditions?

- Accelerated stability testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) while monitoring degradation via HPLC .

- Spectroscopic tracking : Periodic NMR or UV-Vis analysis detects aldehyde oxidation or thiazole ring decomposition .

- Lyophilization : For long-term storage, lyophilize the compound to prevent hydrolysis of the methoxy or thiazole groups .

Data Contradiction Analysis

Q. How should researchers address discrepancies in crystallographic data (e.g., bond length variations) for this compound?

- Refinement protocols : Compare SHELXL (for small molecules) vs. PHENIX (for macromolecules) to resolve refinement artifacts .

- Validation tools : Use checkCIF/PLATON to identify outliers in crystallographic parameters .

- Cross-verification : Pair X-ray data with computational models (e.g., Gaussian DFT) to validate geometric accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.